molecular formula C18H17N3 B15162053 3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-58-5

3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B15162053
CAS No.: 654650-58-5
M. Wt: 275.3 g/mol
InChI Key: QKWWCLKIGXEZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline. This reaction is carried out under tetrahydrofuran solvent medium, yielding the final compound with good efficiency . Other methods include the use of conventional and ultrasonic techniques to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve the use of scalable synthetic routes that employ green chemistry principles. This includes the use of eco-friendly solvents, catalysts, and reaction conditions to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are also explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research .

Scientific Research Applications

3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

654650-58-5

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

3-methyl-1-(2-methylphenyl)-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C18H17N3/c1-12-7-3-6-10-17(12)21-18-14-8-4-5-9-16(14)19-11-15(18)13(2)20-21/h3-10,19H,11H2,1-2H3

InChI Key

QKWWCLKIGXEZHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(CNC4=CC=CC=C43)C(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.